1-(3-(tert-Butoxymethyl)cyclohexyl)urea
Overview
Description
1-(3-(tert-Butoxymethyl)cyclohexyl)urea, also known as tBMCU, is a cyclic urea compound that is used in scientific research applications. It has a wide range of applications in biochemical, physiological, and laboratory experiments.
Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving urea-linked cyclodextrin derivatives have shown that these compounds can function as molecular devices. The research demonstrated how photoisomerization processes could be utilized in binary complexes with cyclodextrins, facilitating the development of molecular devices with potential applications in nanotechnology and materials science (Lock et al., 2004).
Crystal Structure Analysis
Studies on nitrogen-containing analogues of chorismic acid, which include urea derivatives, have contributed to the understanding of crystal structures. These analyses revealed that cyclohexane rings maintain regular chair forms and participate in extensive hydrogen bonding, providing insights into the structural properties of these compounds (Mackay et al., 1994).
Chemical Synthesis and Catalysis
Research into urea derivatives has also explored their role in chemical synthesis and catalysis. For example, the study on the efficient conversion of CO2 via grafting urea groups into a metal-organic framework with hierarchical porosity showcases the potential of urea derivatives in catalyzing CO2 conversion processes, highlighting their significance in environmental chemistry and sustainable technologies (Wei & Ye, 2019).
Conformational Analysis
Conformational analysis of N-acyl urea compounds, such as those containing valine residue, provides valuable information on the structural preferences of these molecules in solvents like DMSO. This research aids in understanding the molecular behavior of urea derivatives, which is crucial for designing drugs and optimizing their properties (Jayakumar & Pattabhi, 1993).
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]cyclohexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-8-9-5-4-6-10(7-9)14-11(13)15/h9-10H,4-8H2,1-3H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJLDAAMKVCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCC(C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627705 | |
Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-Butoxymethyl)cyclohexyl)urea | |
CAS RN |
347184-70-7 | |
Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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